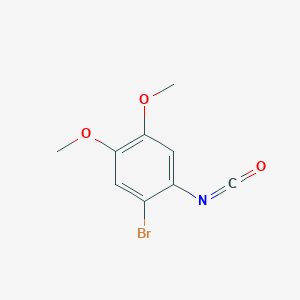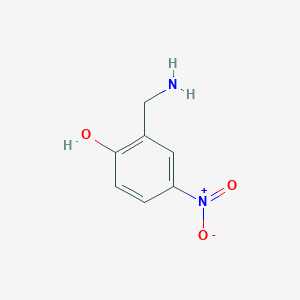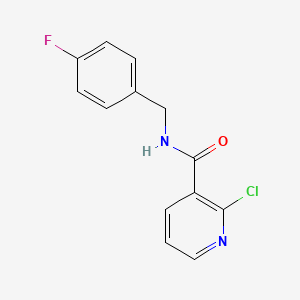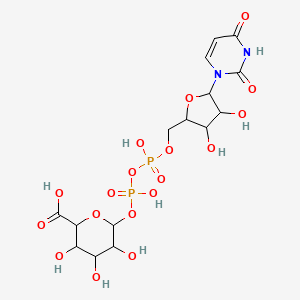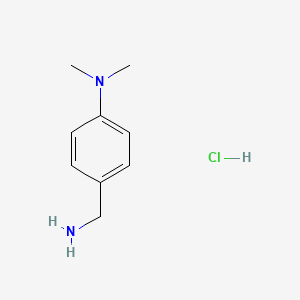
4-(Dimethylamino)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)benzylamine hydrochloride is an organic compound with a molecular formula of C9H14ClN. It is a derivative of aniline, where the amino group is substituted with an aminomethyl group and two methyl groups on the nitrogen atom. This compound is typically used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzylamine hydrochloride can be achieved through several methods. One common method involves the reaction of 4-(aminomethyl)aniline with formaldehyde and dimethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
Starting Materials: 4-(aminomethyl)aniline, formaldehyde, dimethylamine, hydrochloric acid.
Reaction Conditions: The reaction is typically carried out at room temperature with continuous stirring.
Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or water, and the reaction mixture is stirred for several hours. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques, such as distillation and chromatography, are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
4-(Dimethylamino)benzylamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzylamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-(aminomethyl)aniline: Similar structure but lacks the dimethyl groups on the nitrogen atom.
N,N-dimethylaniline: Similar structure but lacks the aminomethyl group.
4-(aminomethyl)benzonitrile: Similar structure but contains a nitrile group instead of the dimethylamino group.
Uniqueness
4-(Dimethylamino)benzylamine hydrochloride is unique due to the presence of both the aminomethyl and dimethylamino groups, which confer distinct chemical and physical properties. This combination of functional groups allows the compound to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
140401-58-7 |
|---|---|
Molecular Formula |
C9H15ClN2 |
Molecular Weight |
186.68 g/mol |
IUPAC Name |
4-(aminomethyl)-N,N-dimethylaniline;hydrochloride |
InChI |
InChI=1S/C9H14N2.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7,10H2,1-2H3;1H |
InChI Key |
ZVWLRZPDCLHDOC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


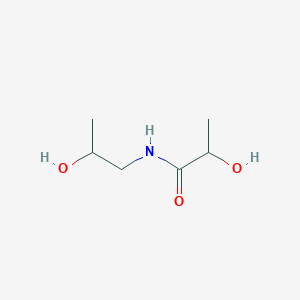
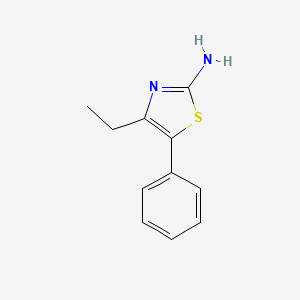
![2-[2-(Methylamino)ethyl]aniline](/img/structure/B8779271.png)
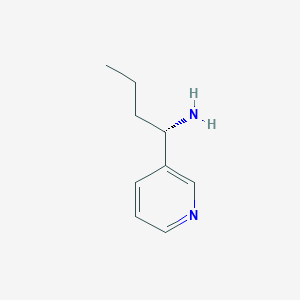
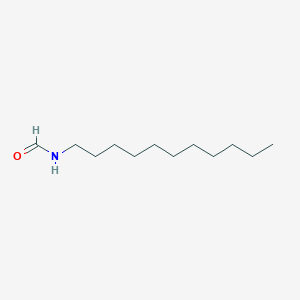
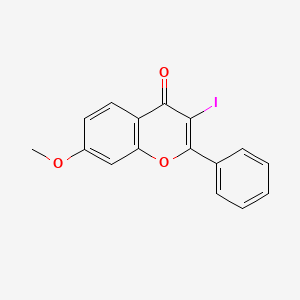
![2,2-dimethylpyrano[3,2-b]pyridine-6-carbaldehyde](/img/structure/B8779299.png)
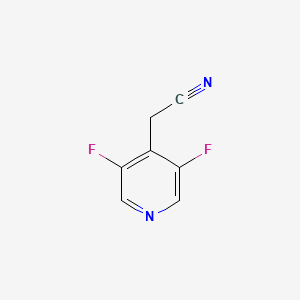
![6-(2,6-Dichlorophenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B8779311.png)
